molecular formula C10H16BrN3 B13058566 4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine

4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine

Cat. No.: B13058566
M. Wt: 258.16 g/mol
InChI Key: IDBUJAQQGLRJIN-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine is an organic compound that features a bromine atom, a methylcyclohexyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the methylcyclohexyl group: This step may involve a Grignard reaction or other alkylation methods to introduce the cyclohexyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling reactions: It can participate in Suzuki-Miyaura or other coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-methylcyclohexane: Shares the methylcyclohexyl group but lacks the pyrazole ring.

    4-Bromo-1H-pyrazole: Contains the pyrazole ring and bromine atom but lacks the methylcyclohexyl group.

Uniqueness

4-Bromo-1-(4-methylcyclohexyl)-1H-pyrazol-3-amine is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H16BrN3

Molecular Weight

258.16 g/mol

IUPAC Name

4-bromo-1-(4-methylcyclohexyl)pyrazol-3-amine

InChI

InChI=1S/C10H16BrN3/c1-7-2-4-8(5-3-7)14-6-9(11)10(12)13-14/h6-8H,2-5H2,1H3,(H2,12,13)

InChI Key

IDBUJAQQGLRJIN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N2C=C(C(=N2)N)Br

Origin of Product

United States

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